molecular formula C7H5BrCl2O B3053769 4-Bromo-2,6-dichloro-3-methylphenol CAS No. 56037-74-2

4-Bromo-2,6-dichloro-3-methylphenol

Cat. No.: B3053769
CAS No.: 56037-74-2
M. Wt: 255.92 g/mol
InChI Key: SQCAINOXUYGYKI-UHFFFAOYSA-N
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Description

“4-Bromo-2,6-dichloro-3-methylphenol” is an organic compound with the molecular formula C7H5BrCl2O . It is a derivative of phenol, with bromine and chlorine atoms as well as a methyl group attached to the phenol ring . The molecular weight of this compound is 255.92 g/mol .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, bromophenols in general are produced by electrophilic halogenation of phenol with bromine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol ring with bromine, chlorine, and methyl groups attached. The exact positions of these groups on the phenol ring can be represented by the SMILES string: C1=C(C=C(C(=C1Cl)O)Cl)Br .

It has a molecular weight of 255.92 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The oxidative bromination process in a liquid-liquid two-phase system can be used to synthesize derivatives of 4-Bromo-2,6-dichloro-3-methylphenol. This process involves oxidative bromination of substrates like 4-hydroxybenzoic acid, followed by decarboxylation, resulting in high yields of bromophenol derivatives (Mukhopadhyay et al., 1999).

  • Chemical Analysis and Detection : Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for the determination of bromide in various samples by converting it into bromophenols, like 4-bromo-2,6-dimethylphenol. This method is precise and tolerates high concentrations of ionic impurities, including chloride, in different samples (Mishra et al., 2001).

Application in Environmental and Food Studies

  • Environmental Contamination : Studies have identified bromophenols as contaminants in food products like Gouda cheese, where their presence is linked to the use of brine containing bromine. Such occurrences highlight the need for careful monitoring of bromophenols in the food industry (Mills et al., 1997).

  • Water Treatment : Research on the formation of polyhalogenated phenol derivatives, such as bromophenols, during the aqueous chlorination process, emphasizes the significance of understanding the chemical reactions involved in water treatment processes. This knowledge is crucial for assessing the potential formation of toxic by-products (Onodera et al., 2008).

Biochemical and Pharmaceutical Research

  • Antioxidant Activities : Bromophenols derived from red algae have been studied for their antioxidant activities. These compounds show promising results in biochemical and cellular assays, suggesting their potential use in developing antioxidant therapies (Olsen et al., 2013).

  • Anticancer Potentials : The synthesis of methylated and acetylated derivatives of natural bromophenols and their evaluation for antioxidant and anticancer activities highlights their potential as candidates for drug development. Some of these derivatives have shown significant effects in inhibiting cancer cell viability and inducing apoptosis (Dong et al., 2022).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-bromo-2,6-dichloro-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCAINOXUYGYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575909
Record name 4-Bromo-2,6-dichloro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56037-74-2
Record name 4-Bromo-2,6-dichloro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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